2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, Huicheng Wang et al. (2010) described the synthesis of new acetamide derivatives, establishing their structures through MS, IR, CHN, and 1H NMR spectral data, showcasing a method that could potentially apply to our compound of interest (Wang et al., 2010). Similarly, Panchal and Patel (2011) synthesized N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, demonstrating a reaction sequence that could inform the synthesis of our compound (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the study by Xue et al. (2008) on the synthesis and crystal structure of a novel triazole compound provides insight into the molecular structure analysis that could be applied to our compound of interest (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can include nucleophilic substitution, condensation, and cyclization. The work by Gökce et al. (2014) on the synthesis and spectroscopic investigation of a triazolone molecule provides valuable insights into the types of chemical reactions and properties that might be expected for our compound (Gökce et al., 2014).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. Studies like that of Marjani (2013) on the synthesis and crystal structure of a dihydroisoxazole compound offer methodologies for analyzing physical properties relevant to our compound (Marjani, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, are essential for predicting how a compound will interact with other molecules. Yu et al. (2014) discussed the synthesis of thiadiazol acetamide derivatives, providing a framework for understanding the chemical properties of similar compounds (Yu et al., 2014).
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Synthesis of 1,3,5-Triazine Derivatives
Research has explored the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through the cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives. This synthesis method indicates the potential of related compounds for generating novel triazine derivatives, which are known for their versatile applications in medicinal chemistry and materials science (Chau, Malanda, & Milcent, 1997).
NMR Characterization of Oxadiazole Derivatives
Another study detailed the NMR characterization of a novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety. Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of complex molecules in drug discovery and development (Li Ying-jun, 2012).
Cascade Reactions of Thioureido-acetamides
Research on thioureido-acetamides demonstrated their utility as starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. This study showcases the potential of using complex acetamide derivatives in efficient, atom-economical synthesis routes for generating biologically relevant heterocycles (Schmeyers & Kaupp, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-15-9-16(26-21-15)10-19-17(24)12-23-18(25)22(13(2)20-23)11-14-7-5-4-6-8-14/h4-8,16H,3,9-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDINFZDYEEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CNC(=O)CN2C(=O)N(C(=N2)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide |
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